Lipophilicity Modulation: XLogP3 Comparison with 5-Des-methyl and 5-Chloro Analogs
The computed XLogP3 of 5-Bromo-4-methylpyridazin-3-amine is 0.6, representing a 0.4 log unit increase over the 5-des-methyl analog 5-Bromopyridazin-3-amine (XLogP3 = 0.2) and a 0.1 log unit increase over the 5-chloro congener 5-Chloro-4-methylpyridazin-3-amine (XLogP3 = 0.5) [1]. This difference corresponds to an approximately 2.5-fold higher predicted partition coefficient relative to the des-methyl comparator, which can translate into measurably different passive membrane permeability and nonspecific protein binding profiles in cellular assays [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 5-Bromopyridazin-3-amine (XLogP3 = 0.2); 5-Chloro-4-methylpyridazin-3-amine (XLogP3 = 0.5) |
| Quantified Difference | ΔXLogP3 = +0.4 vs. 5-des-methyl analog; ΔXLogP3 = +0.1 vs. 5-chloro analog |
| Conditions | PubChem XLogP3 3.0 computation (2019.06.18 release) |
Why This Matters
A 0.4 log unit lipophilicity difference can be the decisive factor between a compound that permeates cell membranes adequately for target engagement and one that fails to reach its intracellular target, directly impacting the selection of a starting scaffold for cell-based screening campaigns.
- [1] PubChem Compound Summaries: CID 130121085 (5-Bromo-4-methylpyridazin-3-amine, XLogP3 = 0.6), CID 66864135 (5-Bromopyridazin-3-amine, XLogP3 = 0.2), CID 117977943 (5-Chloro-4-methylpyridazin-3-amine, XLogP3 = 0.5). National Center for Biotechnology Information. Accessed 2026-05-05. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098 View Source
